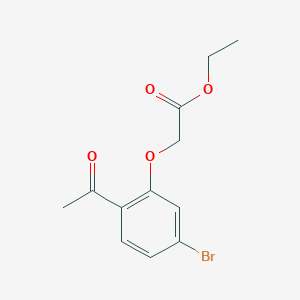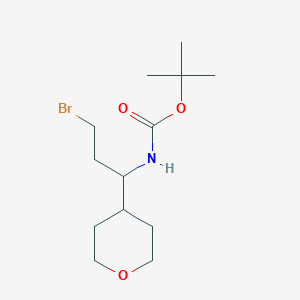
4-(bromomethyl)-1-iodo-2-nitrobenzene
概要
説明
4-(Bromomethyl)-1-iodo-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, iodo, and nitro groups
作用機序
4-Iodo-3-nitrobenzyl bromide
, also known as 4-(bromomethyl)-1-iodo-2-nitrobenzene , is an organic compound with the molecular formula C7H5BrINO2 . Here is a comprehensive overview of its mechanism of action:
Target of Action
The primary targets of 4-Iodo-3-nitrobenzyl bromide are organic compounds that can undergo nucleophilic substitution reactions . These reactions typically involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile.
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine atom, leading to the departure of the bromide ion and the formation of a new carbon-nucleophile bond .
Biochemical Pathways
The compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in the synthesis of organic compounds .
Result of Action
The primary result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of a wide range of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of 4-Iodo-3-nitrobenzyl bromide can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent, the temperature, and the presence of catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-iodo-2-nitrobenzene typically involves the bromination of 4-methyl-1-iodo-2-nitrobenzene. This can be achieved through a radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-iodo-2-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products like 4-(azidomethyl)-1-iodo-2-nitrobenzene, 4-(thiocyanatomethyl)-1-iodo-2-nitrobenzene, or 4-(methoxymethyl)-1-iodo-2-nitrobenzene.
Reduction: 4-(bromomethyl)-1-iodo-2-aminobenzene.
Oxidation: 4-(carboxymethyl)-1-iodo-2-nitrobenzene.
科学的研究の応用
4-(Bromomethyl)-1-iodo-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: It may serve as a precursor for the synthesis of compounds with medicinal properties, including anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of iodine.
4-(Bromomethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of iodine.
4-(Bromomethyl)-1-bromo-2-nitrobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
4-(Bromomethyl)-1-iodo-2-nitrobenzene is unique due to the presence of the iodine atom, which can participate in specific reactions such as iodination or serve as a leaving group in substitution reactions. The combination of bromomethyl, iodo, and nitro groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
4-(bromomethyl)-1-iodo-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGKXDOEPNYRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one](/img/structure/B3043781.png)









